1-(3,4-Dimethylphenyl)-3-[2-(4-hydroxypiperidin-1-yl)ethyl]urea

DPP‑4 inhibition Type 2 diabetes Metabolic disorders

Acquire 1-(3,4-Dimethylphenyl)-3-[2-(4-hydroxypiperidin-1-yl)ethyl]urea (CAS 1797223‑88‑1) for your DPP‑4 research. This high‑potency inhibitor (IC50 2.20 nM) features a distinctive 3,4‑dimethylphenyl terminus and a 4‑hydroxypiperidine moiety that enables bioconjugation and affinity pull‑down experiments. Its low MW (277.36 g/mol) offers ample synthetic elaboration space, making it an attractive fragment‑like lead. Use it for assay qualification, DPP family selectivity profiling, SAR studies, and computational docking against DPP‑4 crystal structures (e.g., PDB 3W2T).

Molecular Formula C16H25N3O2
Molecular Weight 291.395
CAS No. 1797223-88-1
Cat. No. B2602678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Dimethylphenyl)-3-[2-(4-hydroxypiperidin-1-yl)ethyl]urea
CAS1797223-88-1
Molecular FormulaC16H25N3O2
Molecular Weight291.395
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)NCCN2CCC(CC2)O)C
InChIInChI=1S/C16H25N3O2/c1-12-3-4-14(11-13(12)2)18-16(21)17-7-10-19-8-5-15(20)6-9-19/h3-4,11,15,20H,5-10H2,1-2H3,(H2,17,18,21)
InChIKeyYPXFRIQAXWTUPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3,4-Dimethylphenyl)-3-[2-(4-hydroxypiperidin-1-yl)ethyl]urea (CAS 1797223-88-1): Key Compound Profile for DPP‑4 Inhibitor Procurement


1-(3,4-Dimethylphenyl)-3-[2-(4-hydroxypiperidin-1-yl)ethyl]urea (CAS 1797223‑88‑1) is a synthetic, trisubstituted urea derivative (MF: C₁₅H₂₃N₃O₂; MW: 277.36 g·mol⁻¹) that belongs to the class of piperidine‑containing urea small molecules. Its core architecture comprises a 3,4‑dimethylphenyl group linked through a urea bridge to a 4‑hydroxypiperidine moiety via an ethyl spacer [1]. This compound is identified as a Dipeptidyl Peptidase‑4 (DPP‑4) inhibitor, which situates it within a therapeutically validated target class for metabolic disorders [1]. The combination of the hydrophobic dimethylphenyl terminus and the hydrogen‑bond‑capable hydroxypiperidine ring distinguishes its pharmacophore from many commercially available DPP‑4 chemotypes and from other piperidine‑urea derivatives targeting soluble epoxide hydrolase (sEH) or kinase pathways [2].

1-(3,4-Dimethylphenyl)-3-[2-(4-hydroxypiperidin-1-yl)ethyl]urea (CAS 1797223-88-1): Why Generic In‑Class Substitution Is Not Equivalent


Piperidine‑urea derivatives span multiple target classes—DPP‑4, sEH, kinases, and DCN1—with potency and selectivity exquisitely sensitive to the aryl substitution pattern and the piperidine N‑substituent [1]. The 3,4‑dimethylphenyl terminus of the present compound imparts a distinct steric and electronic contour compared to the 4‑tert‑butylphenyl analog (CAS 1797286‑74‑8), the 2‑fluorophenoxy‑pyridinyl analog, or the benzhydryl analog, each of which drives a different target preference [2]. Even within DPP‑4 inhibitors, the 4‑hydroxypiperidine‑ethyl spacer in this compound differs from the cyanopyrrolidine warhead of vildagliptin, the trifluoromethyl‑triazolopiperazine of sitagliptin, and the fused imidazopyridine of omarigliptin, making simple potency‑normalized interchange invalid [3]. Procurement of a close analog without explicit head‑to‑head DPP‑4 IC₅₀ and selectivity data carries a high risk of target‑shift or loss of on‑target activity [3].

1-(3,4-Dimethylphenyl)-3-[2-(4-hydroxypiperidin-1-yl)ethyl]urea (CAS 1797223-88-1): Quantitative Differentiation Evidence for Scientific Selection


DPP‑4 Enzymatic IC₅₀ Comparison: Target Compound vs. PK‑44

The DPP‑4 inhibitory potency of 1‑(3,4‑dimethylphenyl)‑3‑[2‑(4‑hydroxypiperidin‑1‑yl)ethyl]urea is reported as IC₅₀ = 2.20 nM in a DPP‑4 enzymatic assay (origin not specified) curated by ChEMBL and deposited in BindingDB [1]. By contrast, the structurally distinct DPP‑4 inhibitor PK‑44 phosphate (CAS 1017682‑65‑3) shows an IC₅₀ of 15.8 nM in a comparable enzymatic format [2]. This represents an approximately 7.2‑fold improvement in enzymatic potency for the target compound relative to PK‑44. However, the comparison must be interpreted cautiously because the assay conditions and enzyme source are not harmonized between the two data sets [1] [2].

DPP‑4 inhibition Type 2 diabetes Metabolic disorders

Structural Differentiation: 3,4‑Dimethylphenyl vs. 4‑tert‑Butylphenyl Analogs

The closest commercially cataloged analog is 1‑(4‑tert‑butylphenyl)‑3‑[2‑(4‑hydroxypiperidin‑1‑yl)ethyl]urea (CAS 1797286‑74‑8), which shares the identical 4‑hydroxypiperidine‑ethyl‑urea scaffold but replaces the 3,4‑dimethylphenyl terminus with a 4‑tert‑butylphenyl group [1]. The 3,4‑dimethylphenyl substituent presents a planar, electron‑donating aryl ring with two methyl groups capable of filling a shallow hydrophobic pocket in DPP‑4, whereas the 4‑tert‑butylphenyl group introduces a bulkier, spherical tert‑butyl substituent that alters the steric and conformational profile [2]. No head‑to‑head DPP‑4 or selectivity data exists for these two compounds; however, SAR studies on related piperidine‑urea series demonstrate that even minor aryl substitution changes can redirect target engagement from sEH to DPP‑4 or other targets [2].

Structure-activity relationship Piperidine urea Target selectivity

Selectivity Context: DPP‑4 vs. DPP‑8/DPP‑9 Liability Profile (Inferred from Class)

Selectivity over the closely related proteases DPP‑8 and DPP‑9 is critical because inhibition of these off‑targets is associated with alopecia, thrombocytopenia, and gastrointestinal toxicity in preclinical models [1]. The structurally related DPP‑4 inhibitor PK‑44 phosphate demonstrates >1000‑fold selectivity for DPP‑4 over DPP‑8 and DPP‑9 [2]. While no direct selectivity data are available for 1‑(3,4‑dimethylphenyl)‑3‑[2‑(4‑hydroxypiperidin‑1‑yl)ethyl]urea, its 7‑fold higher DPP‑4 potency compared to PK‑44 (IC₅₀ 2.20 nM vs. 15.8 nM) suggests that at equipotent DPP‑4‑inhibiting concentrations, this compound may offer an enhanced selectivity window, provided its DPP‑8/DPP‑9 IC₅₀ values are comparable to or higher than those of PK‑44 [3]. This inference requires experimental verification.

DPP‑4 selectivity DPP‑8 DPP‑9 Safety pharmacology

Physicochemical Differentiation: Calculated Properties vs. Marketed DPP‑4 Inhibitors

The target compound (MW 277.36 g·mol⁻¹; cLogP estimated ~1.8; HBD = 3; HBA = 4) falls within a lower molecular weight and lower lipophilicity range compared to sitagliptin (MW 407.3; cLogP ~1.5) and omarigliptin (MW 410.5; cLogP ~1.0), and is also smaller than PK‑44 (free base MW ~413.3; cLogP ~2.8) [1]. Its lower molecular weight and moderate lipophilicity predict favorable aqueous solubility and potential for improved membrane permeability relative to larger, more lipophilic analogs. However, these are calculated values only; experimental solubility, logD, and permeability data are absent from the current literature [1].

Physicochemical properties Drug-likeness Lipinski parameters

Evidence Coverage Caveat: Limitations of Available Differential Data

It is essential to note that the quantitative differentiation evidence for 1‑(3,4‑dimethylphenyl)‑3‑[2‑(4‑hydroxypiperidin‑1‑yl)ethyl]urea is limited to a single DPP‑4 IC₅₀ data point (2.20 nM) from one database entry with unspecified assay conditions [1]. No direct head‑to‑head comparison with any comparator has been published in a peer‑reviewed journal. Data gaps include: (i) selectivity profiling against DPP‑8, DPP‑9, FAP, and other DPP family members; (ii) cellular DPP‑4 activity and functional assay data; (iii) in vitro ADME (solubility, permeability, microsomal stability, CYP inhibition); (iv) in vivo pharmacokinetics and pharmacodynamics; and (v) any target engagement or efficacy data in animal models [2]. Procurement decisions relying solely on the available enzymatic IC₅₀ should be tempered by these evidentiary limitations, and confirmatory in‑house profiling is strongly advised before committing to large‑scale synthesis or in vivo studies [2].

Data gap analysis Procurement risk Experimental validation required

1-(3,4-Dimethylphenyl)-3-[2-(4-hydroxypiperidin-1-yl)ethyl]urea (CAS 1797223-88-1): Optimal Research and Industrial Application Scenarios


Primary DPP‑4 Biochemical Screening and Hit Validation

The compound's reported DPP‑4 IC₅₀ of 2.20 nM [1] supports its use as a high‑potency reference inhibitor in biochemical DPP‑4 assays. It can serve as a positive control for assay qualification, as a benchmark for evaluating novel DPP‑4 inhibitor series, and as a starting point for structure‑based optimization campaigns. Its comparatively low molecular weight (277.36 g·mol⁻¹) [2] provides more room for synthetic elaboration than larger clinical DPP‑4 inhibitors, making it an attractive fragment‑like lead for medicinal chemistry programs.

Selectivity Counter‑Screening and Target Engagement Profiling

Given the structural similarity of the DPP family, this compound is an appropriate tool for systematic selectivity profiling across DPP‑4, DPP‑8, DPP‑9, and FAP [1]. Procurement for a selectivity panel study would directly address the evidence gaps identified in Section 3 and generate the data necessary to justify further investment. The 4‑hydroxypiperidine moiety provides a convenient handle for bioconjugation or affinity chromatography pull‑down experiments to identify cellular targets beyond DPP‑4 [2].

Comparative Analog Studies to Establish Definitive SAR

Procurement of this compound alongside its closest cataloged analogs—including 1‑(4‑tert‑butylphenyl)‑3‑[2‑(4‑hydroxypiperidin‑1‑yl)ethyl]urea (CAS 1797286‑74‑8), 1‑benzhydryl‑3‑(2‑(4‑hydroxypiperidin‑1‑yl)ethyl)urea, and N‑[2‑(2‑fluorophenoxy)pyridin‑3‑yl]‑N'‑[2‑(4‑hydroxypiperidin‑1‑yl)ethyl]urea—would enable the first systematic SAR study across the aryl‑terminus dimension within this piperidine‑urea chemotype [1]. Running all analogs in a single DPP‑4 assay under identical conditions would definitively quantify the contribution of the 3,4‑dimethylphenyl group to potency and selectivity, transforming the current cross‑study inference into direct head‑to‑head evidence.

Computational Docking and Pharmacophore Model Refinement

The compound's well‑defined 3,4‑dimethylphenyl pharmacophore, combined with the conformational flexibility of the ethyl linker and the hydrogen‑bonding capacity of the urea and hydroxyl groups, makes it a valuable input for computational docking studies against the DPP‑4 crystal structure (PDB: 3W2T and others) [1]. Its predicted binding mode can guide the design of focused libraries and inform the selection of commercially available building blocks for parallel synthesis, accelerating hit‑to‑lead timelines in DPP‑4 drug discovery programs [2].

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